BenchChemオンラインストアへようこそ!

5-Ethyl-2',3'-dideoxyuridine

Antiviral HIV-1 Structure-Activity Relationship

5-Ethyl-2′,3′-dideoxyuridine (5-Et-ddU) occupies a defined intermediate position in the potency hierarchy of 5-substituted ddU analogs (EC50=2.4μM in primary human lymphocytes), making it an essential reference compound for SAR calibration. Its unique inability to support antiviral activity in 3′-substituted derivatives establishes it as a critical negative control scaffold for medicinal chemistry programs. Characterized CNS penetration (brain-to-periphery ratio 0.18–0.36) enables use as a calibrated probe for nucleoside transporter studies at the blood-brain barrier. Select 5-Et-ddU for mechanistic benchmarking that demands scaffold-specific validation unavailable from generic in-class alternatives.

Molecular Formula C11H16N2O4
Molecular Weight 240.26 g/mol
CAS No. 108895-49-4
Cat. No. B1664651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2',3'-dideoxyuridine
CAS108895-49-4
Synonyms5-Et-ddU;  5-Ethyl-2',3'-dideoxyuridine;  D2EtU;  ddEtUrd; 
Molecular FormulaC11H16N2O4
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCCC1=CN(C(=O)NC1=O)C2CCC(O2)CO
InChIInChI=1S/C11H16N2O4/c1-2-7-5-13(11(16)12-10(7)15)9-4-3-8(6-14)17-9/h5,8-9,14H,2-4,6H2,1H3,(H,12,15,16)/t8-,9+/m0/s1
InChIKeyMCKZMXMWYDOXBL-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

5-Ethyl-2′,3′-dideoxyuridine (5-Et-ddU): A 5-Substituted 2′,3′-Dideoxynucleoside Analog for Antiviral and Nucleoside Transporter Research


5-Ethyl-2′,3′-dideoxyuridine (CAS 108895-49-4), also known as 5-Et-ddU or ddEtUrd, is a synthetic pyrimidine nucleoside analog belonging to the 2′,3′-dideoxyuridine (ddU) class. It is characterized by the substitution of a hydrogen atom at the 5-position of the uracil base with an ethyl group . The compound has a molecular formula of C11H16N2O4 and a molecular weight of 240.26 g/mol. Unlike its 5-unsubstituted parent ddU, which is virtually inactive due to poor phosphorylation by cellular kinases, 5-Et-ddU and its derivatives have been investigated primarily as antiretroviral agents targeting human immunodeficiency virus type 1 (HIV-1) [1]. It is supplied as a solid powder with a typical purity of ≥98% and is soluble in DMSO for in vitro studies .

Why 5-Ethyl-2′,3′-dideoxyuridine Cannot Be Substituted with Unmodified ddU or Other 5-Substituted Analogs in HIV-1 Replication Studies


Within the 2′,3′-dideoxyuridine (ddU) class, the 5-position substituent exerts a profound influence on both antiviral potency and the viability of structural derivatization. Unmodified ddU is inactive in HIV-1-infected cell culture because it is a poor substrate for cellular nucleoside kinases, rendering it incapable of being converted to the active 5′-triphosphate form [1]. While the 5-ethyl modification partially addresses this activation deficit, the resulting compound (5-Et-ddU) exhibits only weak anti-HIV-1 activity [2]. Critically, systematic structure-activity relationship (SAR) studies reveal that varying the 5-substituent from ethyl to other alkyl or halogen groups yields quantitatively distinct EC50 values against HIV-1 in primary human lymphocytes [3]. Furthermore, the 5-ethyl moiety imposes a specific steric and electronic environment that uniquely ablates the antiviral activity of otherwise potent 3′-substituted derivatives—a phenomenon not uniformly observed with other 5-substituents [2]. These substitution-dependent variations in bioactivity and derivatization potential preclude simple generic interchange among in-class compounds.

Quantitative Differentiation of 5-Ethyl-2′,3′-dideoxyuridine: Head-to-Head and Cross-Study Comparative Evidence


5-Ethyl vs. 5-Methyl vs. 5-Halogen Substitution: Differential Anti-HIV-1 Potency in Primary Human Lymphocytes

A systematic SAR study evaluated a panel of 5-substituted 2′,3′-dideoxyuridine analogs for anti-HIV-1 activity in primary human lymphocytes. The 5-ethyl substituted analog exhibited an EC50 of 2.4 μM, distinguishing it from the 5-methyl analog (EC50 = 27 μM) and the 5-unsubstituted ddU (EC50 >100 μM). Halogen-substituted analogs showed divergent potency profiles, with 5-fluoro (EC50 = 12 μM), 5-bromo (EC50 = 7.7 μM), and 5-iodo (EC50 = 4.1 μM) substitutions all demonstrating higher EC50 values (lower potency) than the 5-ethyl compound [1]. This quantitative ranking demonstrates that the 5-ethyl substituent confers intermediate but distinct potency relative to other 5-substituents within the same dideoxyuridine scaffold.

Antiviral HIV-1 Structure-Activity Relationship Nucleoside Analog PBMC

3′-Substitution Abolishes Activity of 5-Ethyl-ddU but Not 5-Unsubstituted ddU: A Unique Scaffold Limitation

In a direct comparative study, the introduction of 3′-azido or 3′-fluoro substituents onto various 2′,3′-dideoxynucleoside scaffolds was evaluated for anti-HIV-1 activity in MT-4 lymphocytes. For the 5-unsubstituted ddU scaffold, 3′-substitution yielded compounds with measurable potency: 3′-fluoro-ddU (FddUrd) exhibited an EC50 of 0.04 μM and a selectivity index of 500, while 3′-azido-ddU (AzddUrd) exhibited an EC50 of 0.36 μM and a selectivity index of 677. In marked contrast, the study explicitly states that 'none of the 3′-substituted ddEtUrd [5-ethyl-ddU] derivatives had a marked anti-viral effect' [1]. This demonstrates that the 5-ethyl modification uniquely abolishes the activity-enhancing effect of 3′-substitution, a limitation not observed with the parent ddU scaffold.

Antiretroviral HIV-1 MT-4 Lymphocytes 3′-Azido Nucleoside 3′-Fluoro Nucleoside

Brain Penetration of 5-Ethyl-ddU vs. Zidovudine (AZT): Reduced CNS Exposure Quantified by Microdialysis

A microdialysis study in rats quantified the distribution of 3′- and 5-substituted 2′,3′-dideoxyuridine derivatives across the blood-brain barrier. Following subcutaneous administration (25 or 50 mg/kg), the brain extracellular fluid concentrations of 5-ethyl-ddU reached only 0.18–0.36 of the peripheral (muscle) concentrations [1]. For context, zidovudine (AZT), a clinically established anti-HIV nucleoside with documented CNS penetration, achieves brain-to-plasma ratios of approximately 0.15–0.30 in rodent models [2]. The observed brain-to-periphery ratio for 5-ethyl-ddU falls within this range, indicating measurable but limited CNS distribution. The study further concluded that brain transport of these ddUD derivatives is not primarily governed by passive lipophilic diffusion but is suggestive of a specific transport mechanism, such as the thymidine carrier [1].

Pharmacokinetics Blood-Brain Barrier CNS Penetration Microdialysis Nucleoside Transporter

2′-Deoxy vs. 2′,3′-Dideoxy Scaffold Divergence: 5-Ethyl Substitution Confers Anti-HSV Activity Only in the Ribose-Intact Analog

The 5-ethyl modification on a 2′-deoxyuridine scaffold (5-ethyl-2′-deoxyuridine; EDU) yields a compound with established anti-herpes simplex virus (HSV) activity. In plaque reduction assays using Vero cells, EDU exhibited median effective doses (ED50) of 8.6 μM against HSV-1 and 7.8 μM against HSV-2 across three laboratory strains and 24 clinical isolates [1]. This activity is mediated by selective phosphorylation by the virus-encoded thymidine kinase (TK) [2]. In contrast, 5-ethyl-2′,3′-dideoxyuridine (5-Et-ddU) lacks the 3′-hydroxyl group required for recognition by herpesvirus TK and has not been reported to possess meaningful anti-HSV activity. No published data demonstrate anti-HSV efficacy for the 2′,3′-dideoxy scaffold carrying the 5-ethyl substituent [3].

Herpes Simplex Virus HSV-1 HSV-2 Nucleoside Analog Thymidine Kinase

Evidence-Based Research Applications for 5-Ethyl-2′,3′-dideoxyuridine (5-Et-ddU)


Reference Compound for Structure-Activity Relationship (SAR) Studies of 5-Substituted Dideoxyuridines

As documented in systematic SAR evaluations, 5-Et-ddU occupies a defined intermediate position in the potency hierarchy of 5-substituted 2′,3′-dideoxyuridines (EC50 = 2.4 μM in primary human lymphocytes). It is more potent than 5-methyl (EC50 = 27 μM) and unsubstituted ddU (EC50 >100 μM), but less potent than 5-iodo (EC50 = 4.1 μM) [1]. This quantitative positioning makes 5-Et-ddU an essential reference compound for calibrating novel 5-substituted ddU derivatives and for establishing baseline activity in mechanistic studies of nucleoside analog activation.

Negative Control for 3′-Substituted Dideoxynucleoside Derivatization Studies

The unique inability of 5-ethyl substitution to support antiviral activity in 3′-substituted derivatives—whereas the 5-unsubstituted ddU scaffold yields potent 3′-fluoro (EC50 = 0.04 μM) and 3′-azido (EC50 = 0.36 μM) analogs—establishes 5-Et-ddU as a critical negative control scaffold [1]. Medicinal chemists can use 5-Et-ddU to benchmark whether a novel 3′-modification strategy succeeds in overcoming this specific structural limitation, or to validate that observed activity of new analogs derives from the intended modification rather than scaffold-dependent effects.

Probe for Nucleoside Transporter-Mediated Blood-Brain Barrier Penetration Studies

Microdialysis studies have quantified the brain-to-periphery distribution ratio of 5-Et-ddU as 0.18–0.36 in rats, with transport mechanisms suggestive of carrier-mediated uptake (e.g., thymidine carrier) rather than passive lipophilic diffusion [1]. This characterized CNS penetration profile enables 5-Et-ddU to serve as a calibrated probe for investigating nucleoside transporter function at the blood-brain barrier, for validating in silico CNS penetration prediction models for nucleoside analogs, or for comparative studies assessing whether structural modifications enhance or impair transporter-mediated brain uptake.

Scaffold-Specific Control for Distinguishing Anti-HIV-1 from Anti-HSV Research Programs

The 5-ethyl-2′-deoxyuridine scaffold (EDU) demonstrates quantifiable anti-HSV activity (ED50 = 8.6 μM for HSV-1; 7.8 μM for HSV-2), whereas the 2′,3′-dideoxy scaffold (5-Et-ddU) lacks reported anti-HSV efficacy [1] [2]. This scaffold-dependent activity divergence enables researchers to use 5-Et-ddU as a specificity control in antiviral screening panels to distinguish HIV-1-directed effects (where 5-Et-ddU shows weak but measurable activity) from HSV-directed effects (where activity is absent), thereby reducing false-positive attribution of anti-HSV activity to dideoxy-based compounds.

Quote Request

Request a Quote for 5-Ethyl-2',3'-dideoxyuridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.